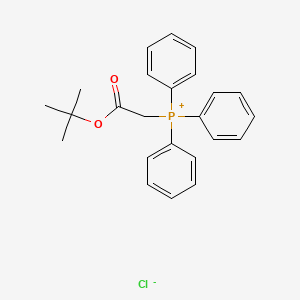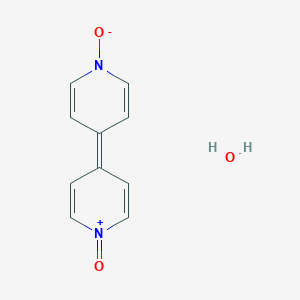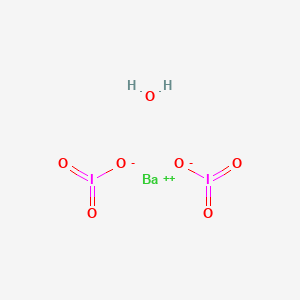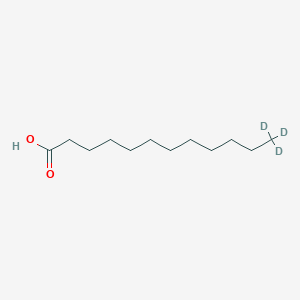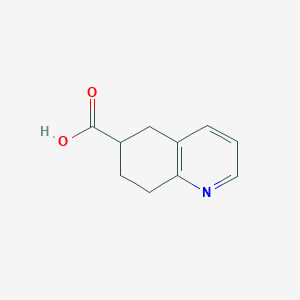
5,6,7,8-Tetrahydroquinoline-6-carboxylic acid
Vue d'ensemble
Description
5,6,7,8-Tetrahydroquinoline-6-carboxylic acid, also known as THQ-6-COOH, is a naturally occurring organic compound derived from quinoline. It is a versatile compound that has been used in a wide range of scientific research applications, including drug discovery, organic synthesis, and biochemistry. THQ-6-COOH has a wide range of biochemical and physiological effects, and it has been found to have advantages and limitations in laboratory experiments. In
Applications De Recherche Scientifique
Application 1: Asymmetric Transfer Hydrogenation
- Summary of the Application : Chiral 8-Amino-5,6,7,8-tetrahydroquinoline derivatives are used in metal catalysts for the asymmetric transfer hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines, which are precursors to alkaloids .
- Methods of Application : Different metal-based complexes were evaluated in this reaction, with rhodium catalysts proving most effective both in terms of reactivity and enantioselectivity . The reaction was successfully fulfilled even in the case of the most demanding hindered substrates when La (OTf) 3 was used as a beneficial additive .
- Results or Outcomes : Modest enantiomeric excess values were obtained (up to 69% ee in the case of substrate I), indicating the potential for further optimization .
Application 2: Synthesis of Tetrahydropyrimidoquinoline Derivatives
- Summary of the Application : 2–Amino–4-phenyl–5,6,7,8–tetrahydroquinoline–3–carbonitrile was used in the synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline derivatives .
- Methods of Application : The tetrahydroquinoline derivative was reacted with DMF-DMA in dioxane to afford a compound, which was then refluxed with hydrazine hydrate in absolute ethanol to yield the corresponding 3–amino–4 (3H) imino–5-phenyl–6,7,8,9–tetrahydropyrimido [4, 5-b]quinoline .
- Results or Outcomes : The synthesized compounds showed moderate activities against S. aureus .
Application 3: Organic Synthesis, Nanotechnology, and Polymers
- Summary of the Application : Carboxylic acids, including “5,6,7,8-Tetrahydroquinoline-6-carboxylic acid”, have a wide range of applications in organic synthesis, nanotechnology, and polymers . They are used in obtaining small molecules, macromolecules, synthetic or natural polymers, and modifying the surface of metallic nanoparticles .
- Methods of Application : Carboxylic acids can be used in various organic reactions, such as substitution, elimination, oxidation, coupling, etc . In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . In the area of polymers, carboxylic acids present applications such as monomers, additives, catalysts, etc .
- Results or Outcomes : The use of carboxylic acids in these areas has led to advancements in the synthesis of small molecules, macromolecules, synthetic or natural polymers, and the modification of the surface of metallic nanoparticles .
Application 4: Biological Activities of Quinoline Derivatives
- Summary of the Application : Quinoline derivatives, including “5,6,7,8-Tetrahydroquinoline-6-carboxylic acid”, have been found to exhibit a wide range of biological activities . These include antimalarial, anticancer, antibacterial, anthelmintic, antiviral, antifungal, anti-inflammatory, analgesic, cardiovascular, central nervous system, hypoglycemic, and miscellaneous activities .
- Methods of Application : The specific methods of application would depend on the specific biological activity being targeted . For example, in the case of antimalarial activity, the compound might be administered orally or intravenously .
- Results or Outcomes : The outcomes of these applications would also depend on the specific biological activity being targeted . For example, in the case of antimalarial activity, the outcome might be a reduction in the severity of malaria symptoms .
Application 5: Organic Synthesis, Nanotechnology, and Polymers
- Summary of the Application : Carboxylic acids, including “5,6,7,8-Tetrahydroquinoline-6-carboxylic acid”, have a wide range of applications in organic synthesis, nanotechnology, and polymers . They are used in obtaining small molecules, macromolecules, synthetic or natural polymers, and modifying the surface of metallic nanoparticles .
- Methods of Application : Carboxylic acids can be used in various organic reactions, such as substitution, elimination, oxidation, coupling, etc . In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . In the area of polymers, carboxylic acids present applications such as monomers, additives, catalysts, etc .
- Results or Outcomes : The use of carboxylic acids in these areas has led to advancements in the synthesis of small molecules, macromolecules, synthetic or natural polymers, and the modification of the surface of metallic nanoparticles .
Application 6: Biological Activities of Quinoline Derivatives
- Summary of the Application : Quinoline derivatives, including “5,6,7,8-Tetrahydroquinoline-6-carboxylic acid”, have been found to exhibit a wide range of biological activities . These include antimalarial, anticancer, antibacterial, anthelmintic, antiviral, antifungal, anti-inflammatory, analgesic, cardiovascular, central nervous system, hypoglycemic, and miscellaneous activities .
- Methods of Application : The specific methods of application would depend on the specific biological activity being targeted . For example, in the case of antimalarial activity, the compound might be administered orally or intravenously .
- Results or Outcomes : The outcomes of these applications would also depend on the specific biological activity being targeted . For example, in the case of antimalarial activity, the outcome might be a reduction in the severity of malaria symptoms .
Propriétés
IUPAC Name |
5,6,7,8-tetrahydroquinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)8-3-4-9-7(6-8)2-1-5-11-9/h1-2,5,8H,3-4,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMHRKQDWDPFKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619585 | |
| Record name | 5,6,7,8-Tetrahydroquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroquinoline-6-carboxylic acid | |
CAS RN |
1256822-12-4 | |
| Record name | 5,6,7,8-Tetrahydroquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



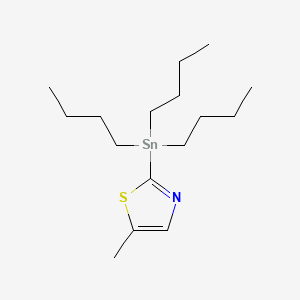
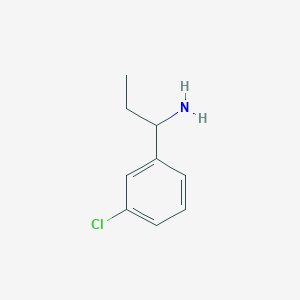

![2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane](/img/structure/B1591724.png)
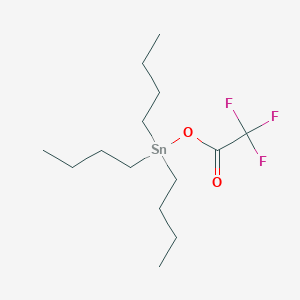
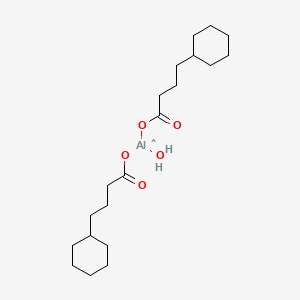
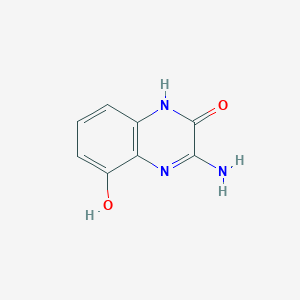
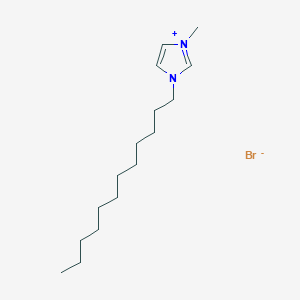
![Zinc, chloro[(6-chloro-3-pyridinyl)methyl]-](/img/structure/B1591735.png)
![[3-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide solution](/img/structure/B1591736.png)
